1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride
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Overview
Description
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one: A closely related compound with similar structural features but lacking the hydrochloride moiety.
3-(1H-pyrazol-3-yl)benzaldehyde: Another pyrazole derivative used as an intermediate in the synthesis of 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring, phenyl group, and ethanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-[3-(1H-pyrazol-5-yl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C11H10N2O.ClH/c1-8(14)9-3-2-4-10(7-9)11-5-6-12-13-11;/h2-7H,1H3,(H,12,13);1H |
InChI Key |
FWLVSAVCOOBPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=NN2.Cl |
Origin of Product |
United States |
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